molecular formula C14H20N2O2 B11865584 benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate

benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate

Katalognummer: B11865584
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: MPUUQCYYEPBMGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate is an organic compound with the molecular formula C14H20N2O2. This compound is characterized by the presence of a benzyl group, a carbamate group, and a cyclobutyl ring with an amino substituent. It is a white solid that is soluble in organic solvents and moderately soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with cis-3-amino-1-methylcyclobutylmethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions .

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

benzyl N-[(3-amino-1-methylcyclobutyl)methyl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(7-12(15)8-14)10-16-13(17)18-9-11-5-3-2-4-6-11/h2-6,12H,7-10,15H2,1H3,(H,16,17)

InChI-Schlüssel

MPUUQCYYEPBMGD-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C1)N)CNC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.